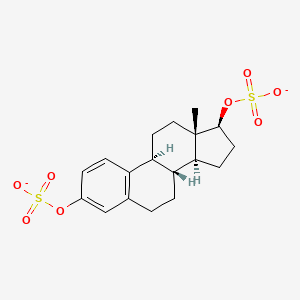
Estradiol disulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is related to estradiol 3-sulfate and estradiol 17β-sulfate . Estradiol disulfate has a chemical formula of C18H24O8S2 and a molar mass of 432.50 g/mol . This compound is significant in the study of estrogen metabolism and its biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of estradiol disulfate typically involves the sulfation of estradiol. One common method is the use of sulfating agents such as sulfur trioxide-pyridine complex (SO3-Py) or chlorosulfonic acid (ClSO3H) in the presence of a base like pyridine . The reaction is usually carried out under controlled conditions to ensure selective sulfation at the 3 and 17 positions of the estradiol molecule.
Industrial Production Methods: Industrial production of this compound may involve similar sulfation processes but on a larger scale. The use of microwave-assisted sulfation has been reported to enhance the efficiency and yield of the sulfation process . The final product is typically purified using aqueous purification protocols and ion-exchange chromatography due to the poor solubility of sulfated compounds in organic solvents .
Análisis De Reacciones Químicas
Types of Reactions: Estradiol disulfate undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to estradiol and sulfuric acid under acidic or enzymatic conditions.
Reduction: Reduction of this compound can lead to the formation of estradiol.
Substitution: Sulfate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using sulfatases.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions using nucleophiles like amines or thiols.
Major Products:
Hydrolysis: Estradiol and sulfuric acid.
Reduction: Estradiol.
Substitution: Various estradiol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Estradiol disulfate has several scientific research applications:
Chemistry: Used as a model compound to study sulfation reactions and the behavior of sulfated steroids.
Biology: Investigated for its role in estrogen metabolism and its effects on estrogen receptors.
Medicine: Studied for its potential therapeutic applications in hormone replacement therapy and its role in diseases related to estrogen metabolism.
Industry: Used in the development of biosensors for detecting estrogenic compounds in environmental samples.
Mecanismo De Acción
Estradiol disulfate is similar to other sulfated estrogens such as estradiol 3-sulfate and estradiol 17β-sulfate . it is unique in having sulfate groups at both the 3 and 17 positions, which affects its solubility, stability, and biological activity. Compared to estradiol 3-sulfate and estradiol 17β-sulfate, this compound has a much lower binding affinity for estrogen receptors . This difference in binding affinity and the presence of two sulfate groups make this compound a distinct compound in the study of estrogen metabolism and its biological effects.
Comparación Con Compuestos Similares
- Estradiol 3-sulfate
- Estradiol 17β-sulfate
- Estrone sulfate
- Estriol sulfate
Propiedades
Fórmula molecular |
C18H22O8S2-2 |
|---|---|
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
[(8R,9S,13S,14S,17S)-13-methyl-3-sulfonatooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] sulfate |
InChI |
InChI=1S/C18H24O8S2/c1-18-9-8-14-13-5-3-12(25-27(19,20)21)10-11(13)2-4-15(14)16(18)6-7-17(18)26-28(22,23)24/h3,5,10,14-17H,2,4,6-9H2,1H3,(H,19,20,21)(H,22,23,24)/p-2/t14-,15-,16+,17+,18+/m1/s1 |
Clave InChI |
VPLAJGAMHNQZIY-ZBRFXRBCSA-L |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)[O-])CCC4=C3C=CC(=C4)OS(=O)(=O)[O-] |
SMILES canónico |
CC12CCC3C(C1CCC2OS(=O)(=O)[O-])CCC4=C3C=CC(=C4)OS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















